molecular formula C10H12N2 B073237 1,5,6-Trimethylbenzimidazole CAS No. 1128-27-4

1,5,6-Trimethylbenzimidazole

Cat. No. B073237
CAS RN: 1128-27-4
M. Wt: 160.22 g/mol
InChI Key: LMAVJMARZPTUQH-UHFFFAOYSA-N
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Description

1,5,6-Trimethylbenzimidazole is a type of benzimidazole, which is a heterocyclic aromatic compound. It has a molecular formula of C10H12N2 .


Synthesis Analysis

Benzimidazole derivatives can be synthesized using a variety of methods. For instance, one approach involves the condensation of o-phenylenediamine with various aromatic and aliphatic aldehydes under ambient temperature . Another method involves the addition of 3-bromopropanenitrile, ethyl bromoacetate, and 2-bromoethan-1-amine to 5,6-dimethylbenzimidazole to synthesize symmetrically-connected N-heterocyclic carbenes .


Molecular Structure Analysis

The molecular structure of 1,5,6-Trimethylbenzimidazole consists of a benzene ring fused to an imidazole ring. The molecular weight is approximately 160.216 Da .


Physical And Chemical Properties Analysis

1,5,6-Trimethylbenzimidazole has a density of 1.1±0.1 g/cm3, a boiling point of 367.5±11.0 °C at 760 mmHg, and a flash point of 194.8±5.7 °C. It has a molar refractivity of 51.1±0.3 cm3, and a molar volume of 143.9±3.0 cm3 .

Safety And Hazards

In case of exposure, move the victim into fresh air and provide artificial respiration if necessary. If the chemical comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water. If it comes into contact with eyes, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

1,5,6-trimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7-4-9-10(5-8(7)2)12(3)6-11-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAVJMARZPTUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5,6-Trimethylbenzimidazole

Synthesis routes and methods I

Procedure details

In an oven dried nitrogen purged 3 neck 50 mL round bottom flask, 5.00 g (34.20 mmol) of 5,6-dimethylbenzimidazole in 20 mL of dry dimethylformamide is reacted with 1.51 g (37.62 mmol) of sodium hydride at room temperature for 4 h. 2.34 mL (37.62 mmol) of iodomethane is added and reaction is allowed to stir at room temperature overnight. Reaction is quenched with water, layers are separated, extract aqueous 3×50 mL ethyl acetate, dry (MgSO4), and concentrate. The crude mixture is purified by chromatography using dichloromethane: methanol as a solvent system. Product containing fractions are combined to obtain 3.75 g of the title compound, 68% yield. MS, ES+=161.1. H1NMR (CDCl3) δ 7.98 (s, 1H); 7.37 (s, 1H); 7.29 (s, 1H); 3.74 (s, 3H); 2.31 (s, 3H); 2.28 (s, 3H) ppm
Quantity
5 g
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reactant
Reaction Step One
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20 mL
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1.51 g
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reactant
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Quantity
2.34 mL
Type
reactant
Reaction Step Three
Yield
68%

Synthesis routes and methods II

Procedure details

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